CP 47497

説明

Genesis and Development of CP 47,497 as a Research Compound

CP 47,497, also known as (C7)-CP 47,497, is a synthetic cannabinoid receptor agonist developed by Pfizer in the 1980s wikipedia.orgdrugfreeworld.org. Its development stemmed from research into potential analgesics, using the potent synthetic cannabinoid (-)-9-nor-9β-hydroxyhexahydrocannabinol (HHC) as a template nih.gov. Pfizer scientists published their research on CP 47,497 in 1982 yahoo.com. It was characterized as a cannabimimetic agent due to its ability to induce analgesic, motor depressant, anticonvulsant, and hypothermic effects in animal models yahoo.compsu.educaymanchem.com. The least complex molecule that met the requirements for potency, featuring a 1,1-dimethylheptyl substituent at the 3-position of the aromatic ring and a β-oriented 9-hydroxyl, was CP 47,497 nih.gov.

Role of CP 47,497 as a Pharmacological Probe for the Cannabinoid System

From its inception, CP 47,497 was developed and evaluated as a research tool for investigating the cannabinoid system nih.govusdoj.gov. It acts as a potent agonist at the central cannabinoid 1 (CB1) receptor, with a reported Kᵢ value of 2.1 nM or 2.2 nM wikipedia.orgcaymanchem.comcaymanchem.comcaymanchem.combiosynth.com. This high affinity for the CB1 receptor makes it a valuable compound for studying receptor-drug interactions and the mechanisms of action of cannabinoids unodc.orgusdoj.govbiosynth.comontosight.ai. Studies have utilized CP 47,497 to identify cannabinoid receptors in the brain and to explore the pharmacological effects of cannabinoid receptor agonists, including their influence on G-protein activity, and the characteristic "tetrad" effects (hypomotility, antinociception, catalepsy, and hypothermia) observed in animal models usdoj.govcaymanchem.comnih.gov.

Emergence of CP 47,497 in Illicit Products and Subsequent Research Resurgence

Despite its initial development as a research compound, CP 47,497, particularly its C8 homologue (cannabicyclohexanol), emerged in illicit herbal smoking blends, commonly known as "Spice" or "K2," around 2008 wikipedia.orgusdoj.govnih.govresearchgate.netbohrium.comeuropa.eunih.govucsf.edu. These products were marketed as "herbal incense" or "herbal smoking blends" and sold with disclaimers like "not for human consumption" to circumvent legal restrictions wikipedia.org. The discovery of CP 47,497 and its homologues in these products by forensic scientists in Europe and the U.S. led to a significant public health concern and a resurgence in legitimate scientific research into their properties and effects wikipedia.orgwikipedia.orgresearchgate.netbohrium.comeuropa.eunih.govucsf.edu. The widespread abuse of these synthetic cannabinoids prompted progressively restrictive legislation in the US and Europe, leading to their scheduling as controlled substances usdoj.govnih.govucsf.edueuropa.eu. For instance, CP 47,497 and cannabicyclohexanol are listed as Schedule I controlled substances in the United States caymanchem.comusdoj.govmdpi.com.

Comparative Framework: CP 47,497 in Relation to Δ9-Tetrahydrocannabinol (THC)

CP 47,497 exhibits a higher potency and affinity for cannabinoid receptors, particularly the CB1 receptor, compared to Δ9-THC, the primary psychoactive component of cannabis nih.govusdoj.govcaymanchem.comnih.govmdpi.comdusunenadamdergisi.org. In vitro studies have shown that CP 47,497 binds to CB1 receptors with a significantly higher affinity (Kᵢ = 2.2 ± 0.47 nM) than THC (Kᵢ = 40.2 ± 0.47 nM) nih.gov. This indicates that CP 47,497 is considerably more potent than THC, with reported potency ratios ranging from 3 to 28 times greater than THC in various behavioral and pharmacological assays psu.edunih.govcaymanchem.com.

The comparative pharmacological effects are summarized in the table below:

| Effect (in mice) | CP 47,497 ED₅₀ (mg/kg) | THC ED₅₀ (mg/kg) | Potency Ratio (CP 47,497 vs. THC) | Reference |

| Catalepsy | 4.7 (3.8–5.9) | 33.8 (26.1–43.7) | 7.2-fold (5.4–9.6) | nih.gov |

| Hypothermia | 7.1 (4.7–10.6) | 66.6 (69.7–172.7) | 8.1-fold (4.8–13.7) | nih.gov |

| Drug Discrimination | 0.10 (i.p. in rats) | 0.6-0.7 (i.p. in rats) | 3-14 times lower threshold dose | psu.edu |

Table 1: Comparative Pharmacological Properties of CP 47,497 and Δ9-THC

| Property/Effect | CP 47,497 | Δ9-THC | Reference |

| CB1 Receptor Affinity (Kᵢ) | 2.2 ± 0.47 nM | 40.2 ± 0.47 nM | nih.gov |

| Potency (vs. THC) | 3-28 times more potent | - | psu.edunih.govcaymanchem.com |

| Efficacy at CB1 Receptor | High-efficacy partial agonist (for G-protein activation) | Low-efficacy partial agonist (for G-protein activation) | nih.govfrontiersin.org |

| In Vivo Effects (Animal Models) | Analgesic, motor depressant, anticonvulsant, hypothermic, catalepsy | Analgesic, motor depressant, anticonvulsant, hypothermic, catalepsy | psu.educaymanchem.comnih.govusdoj.gov |

| Duration of Effects (Human Reports for C8 homologue) | 5-6 hours (longer) | Shorter (compared to CP 47,497-C8) | dusunenadamdergisi.orgdrugsandalcohol.ie |

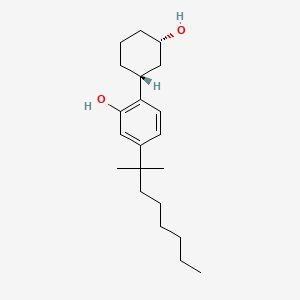

Structure

3D Structure

特性

IUPAC Name |

2-[(1R,3S)-3-hydroxycyclohexyl]-5-(2-methyloctan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-4-5-6-7-13-21(2,3)17-11-12-19(20(23)15-17)16-9-8-10-18(22)14-16/h11-12,15-16,18,22-23H,4-10,13-14H2,1-3H3/t16-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWRREXSUJTKNN-AEFFLSMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C)(C)C1=CC(=C(C=C1)[C@@H]2CCC[C@@H](C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017793, DTXSID401009968 | |

| Record name | 5-(1,1-Dimethylheptyl)-2-[(1R,3S)-3-hydroxycyclohexyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-5-(1,1-Dimethylheptyl)-2-[(1R,3S)-3-hydroxycyclohexyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70434-82-1, 134308-14-8 | |

| Record name | CP 47497 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70434-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,1-Dimethylheptyl)-2-[(1R,3S)-3-hydroxycyclohexyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134308-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CP 47497 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070434821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1,1-Dimethylheptyl)-2-[(1R,3S)-3-hydroxycyclohexyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-5-(1,1-Dimethylheptyl)-2-[(1R,3S)-3-hydroxycyclohexyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-(1,1-Dimethylheptyl)-2-hydroxyphenyl)cyclohexanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Ii. Pharmacological Characterization of Cp 47497

Cannabinoid Receptor Binding and Affinity Profiles

The pharmacological profile of CP 47497 is largely defined by its interaction with cannabinoid receptors, specifically CB1 and CB2. Its binding characteristics, along with those of its homologs, provide critical insights into its mechanism of action and potency.

Binding Affinity (Kd/Ki) to Cannabinoid Receptor 1 (CB1)

This compound demonstrates high binding affinity for the cannabinoid receptor 1 (CB1). It is recognized as a potent CB1 agonist, with reported dissociation constant (Kd) and inhibition constant (Ki) values in the low nanomolar range. Specifically, this compound has a Kd of 2.1 nM. wikipedia.org Furthermore, the Ki value for (−)-CP 47497 is 2.1 nM, and for (±)-CP 47497, it is 2.2 nM. wikipedia.orgiiab.me Comparative studies highlight that this compound binds to CB1 receptors with considerably higher affinity (Ki = 2.2 ± 0.47 nM) than Δ9-tetrahydrocannabinol (Δ9-THC), which has a reported Ki of 40.2 ± 0.47 nM. nih.gov

Table 1: Binding Affinity of this compound to CB1 Receptor

| Compound | Receptor | Affinity (Kd/Ki) | Reference |

| This compound | CB1 | Kd = 2.1 nM | wikipedia.org |

| (−)-CP 47497 | CB1 | Ki = 2.1 nM | wikipedia.org |

| (±)-CP 47497 | CB1 | Ki = 2.2 nM | iiab.me |

Binding Affinity to Cannabinoid Receptor 2 (CB2)

While this compound binds to both CB1 and CB2 cannabinoid receptors, it exhibits a higher affinity for the CB1 receptor compared to the CB2 receptor. wikipedia.orgbiorxiv.org Although specific numerical Ki/Kd values for this compound's binding to CB2 receptors were not consistently provided across all sources, it is established that it interacts with both central (CB1) and peripheral (CB2) cannabinoid receptors. biorxiv.orgiiab.me

Comparative Receptor Binding Analysis with Δ9-THC

This compound is notably more potent than Δ9-THC, the primary psychoactive component of cannabis. Research indicates that this compound is 3 to 28 times more potent than Δ9-THC. wikipedia.orgwikidoc.org This enhanced potency is reflected in its higher binding affinity for CB1 receptors compared to Δ9-THC. nih.govwikipedia.org In behavioral pharmacology studies, this compound has demonstrated Δ9-THC-like activity in animals, producing similar subjective effects in drug discrimination studies in rats. biorxiv.org Furthermore, this compound has been shown to be 7.2-fold more potent than Δ9-THC in eliciting catalepsy and 8.1-fold more potent in producing hypothermia. nih.gov

Table 2: Comparative Potency of this compound vs. Δ9-THC

| Effect / Characteristic | This compound vs. Δ9-THC | Reference |

| General Potency | 3 to 28 times greater | wikipedia.orgwikidoc.org |

| CB1 Binding Affinity | Higher | nih.govwikipedia.org |

| Catalepsy Induction | 7.2-fold more potent | nih.gov |

| Hypothermia Induction | 8.1-fold more potent | nih.gov |

| Subjective Effects | Similar | biorxiv.org |

Receptor Binding Characteristics of this compound Homologs (e.g., C8, C9)

This compound has several known homologs, including (C6)-CP 47497, (C7)-CP 47497 (which is this compound itself), (C8)-CP 47497 (also known as Cannabicyclohexanol), and (C9)-CP 47497. wikipedia.orguni.lu The binding affinities of these homologs to cannabinoid receptors vary with the length of their carbon side chain. Specifically, the CB1 receptor binding affinities for this compound and its homologs tend to increase as the size of the carbon chain attached to the C5 of the phenol (B47542) moiety increases. iiab.mewikipedia.org

For instance, (C8)-CP 47497, or Cannabicyclohexanol, demonstrates avid binding to the CB1 receptor with a Ki of 0.83 nM. This homolog has been identified as a main active ingredient in certain herbal products due to its potency, which is even greater than the parent compound this compound. wikipedia.orgwikipedia.org In contrast, (C6)-CP 47497 is noted to have one of the lowest binding affinities to CB1R among a dataset of synthetic cannabinoids. iiab.me

Table 3: Binding Affinities of this compound Homologs to CB1 Receptor

| Homolog | Receptor | Affinity (Ki) | Reference |

| (C6)-CP 47497 | CB1 | Lower than this compound | iiab.me |

| This compound (C7 homolog) | CB1 | 2.1-2.2 nM | wikipedia.orgwikipedia.orgiiab.me |

| (C8)-CP 47497 | CB1 | 0.83 nM | |

| (C9)-CP 47497 | CB1 | Higher than this compound | iiab.mewikipedia.org |

Receptor Agonism and Downstream Signaling Pathways

Full Agonist Activity at CB1 Receptors

This compound functions as a full agonist at CB1 receptors. wikipedia.orgiiab.mewikipedia.org This is a crucial distinction from Δ9-THC, which is generally considered a partial agonist of the CB1 receptor. wikipedia.org The full agonist activity of this compound means it is capable of eliciting a maximal response from the receptor upon binding.

The agonistic activity of synthetic cannabinoids like this compound at the CB1 receptor is responsible for their psychoactive effects. wikipedia.org Upon binding to the CB1 receptor, this compound stimulates pertussis toxin-sensitive G proteins, specifically Gi/Go proteins. This activation leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, a decrease in the opening of N-type Ca2+ channels, and the activation of G protein-gated inward rectifier (GIRK) channels. These combined signaling effects contribute to the dampening of neuronal activity by reducing action potential formation and neurotransmitter release. While this compound activates G-proteins, it has been noted to be less efficacious in this regard compared to CP 55,940, another potent synthetic cannabinoid.

In Vitro Pharmacological Effects on Cellular Systems

Modulation of Neurotransmission in Cultured Neurons (e.g., Autaptic Hippocampal Neurons)

Studies utilizing cultured autaptic hippocampal neurons have demonstrated that CP 47,497-C8, a homologue of this compound, effectively inhibits neurotransmission Current time information in Dodge County, US.wikipedia.orgwikipedia.org. This inhibition is observed as a reduction in excitatory postsynaptic currents (EPSCs) Current time information in Dodge County, US.wikipedia.org. The efficacy and potency of CP 47,497-C8 in this context are comparable to those of JWH-018, another potent synthetic cannabinoid Current time information in Dodge County, US.wikipedia.org. Specifically, CP 47,497-C8 reduced EPSC magnitudes by a maximum of 51.6% at a concentration of 1 µM, with an inhibitory concentration 50% (IC50) of 15.4 nM Current time information in Dodge County, US.. This potency is similar to that of WIN55,212 (IC50 = 18.1 nM), a well-established cannabinoid receptor agonist Current time information in Dodge County, US.. The suppression of neurotransmitter release by CP 47,497-C8 is mediated by CB1 receptors, as evidenced by its reversal upon treatment with the CB1 receptor antagonist rimonabant (B1662492) wikipedia.org.

Table 1: Effects on EPSC Suppression in Autaptic Hippocampal Neurons

| Compound | IC50 (nM) | Emax (% Suppression at 1 µM) |

| CP 47,497-C8 | 15.4 | 51.6 |

| JWH-018 | 14.9 | 48.0 |

| WIN55,212 | 18.1 | N/A |

Effects on Neuronal Excitability and Neurotransmitter Release Dynamics

Activation of CB1 receptors by cannabinoid agonists like this compound leads to a reduction in cellular excitability and the probability of neurotransmitter release Current time information in Dodge County, US.. This mechanism allows both exogenous and endogenous cannabinoid agonists to modulate neuronal communication Current time information in Dodge County, US.. The endocannabinoid system, which includes cannabinoid receptors, broadly employs retrograde signaling to regulate neurotransmitter release at various synapses and influences several forms of synaptic plasticity uni.lu. Endogenous cannabinoid signaling systems play a crucial role in the moment-to-moment regulation of neuronal excitability unife.it. The activation of G protein-coupled receptors (GPCRs), such as CB1, results in presynaptic hyperpolarization due to alterations in calcium influx and potassium efflux, ultimately leading to a decrease in neurotransmitter release nih.gov. These receptors also inhibit N- and P/Q-type calcium channels and activate A-type and inwardly rectifying potassium channels nih.gov. Prolonged stimulation of CB1 receptors can result in long-term inhibition of neurotransmitter release uni.lu.

Cannabinoid Receptor Internalization and Desensitization Kinetics

Prolonged activation of CB1 receptors induces processes of receptor desensitization and internalization Current time information in Dodge County, US.. CP 47,497-C8 has been shown to promote the internalization of CB1 receptors in HEK293 cells that stably express these receptors Current time information in Dodge County, US.wikipedia.org. The pattern of CB1 internalization induced by CP 47,497-C8 is indistinguishable from that caused by JWH-018 Current time information in Dodge County, US.wikipedia.org. Notably, CP 47,497-C8 induced a faster rate of internalization (23.0 minutes) compared to JWH-018 (38.4 minutes) and JWH-073 (105.4 minutes) Current time information in Dodge County, US.. It is hypothesized that agonists inducing less receptor internalization, such as Δ9-tetrahydrocannabinol (THC), tend to cause more rapid receptor desensitization Current time information in Dodge County, US.. Given that CP 47,497-C8 exhibits a similar extent and rate of internalization to JWH-018, it is likely to induce less receptor desensitization than THC Current time information in Dodge County, US.. These processes of receptor desensitization and internalization are considered to be involved in the development of physiological tolerance to drugs Current time information in Dodge County, US..

Table 2: CB1 Receptor Internalization Rates

| Compound | Internalization Time (minutes) |

| CP 47,497-C8 | 23.0 |

| JWH-018 | 38.4 |

| JWH-073 | 105.4 |

In Vivo Pharmacological Effects in Animal Models

This compound is a potent synthetic cannabinoid that elicits a range of effects in animal models, largely consistent with those produced by classical cannabinoids. Its actions are primarily mediated through the CB1 receptor.

Comprehensive Spectrum of Cannabimimetic Activities

This compound is a potent CB1 agonist with a Kd of 2.1 nM and possesses analgesic effects oup.comunimelb.edu.auguidetopharmacology.org. Although less efficacious than CP 55,940 in activating G-proteins, this compound dose-dependently produces a characteristic set of CB1 receptor-dependent pharmacological effects nih.gov. These include catalepsy, hypothermia, antinociception, and hypolocomotion, collectively known as the "cannabinoid tetrad" nih.govwikipedia.orgmybiosource.combiorxiv.orguni.lu.

In drug discrimination studies in mice and rats, this compound substituted for THC, indicating that both compounds elicit similar interoceptive stimuli nih.govmybiosource.combiorxiv.orgnih.govguidetopharmacology.org. The pharmacological effects of this compound exhibit tolerance upon repeated administration and cross-tolerance with THC, suggesting a shared cannabimimetic mechanism of action nih.gov. Furthermore, administration of the CB1 receptor antagonist rimonabant precipitated comparable somatic withdrawal responses in mice treated repeatedly with either THC or this compound nih.gov. This compound has been characterized as a cannabimimetic agent with a potency 3 to 28 times greater than Δ9-THC biorxiv.orgguidetopharmacology.org. In the Martin multiparameter mouse model, this compound demonstrated maximal efficacy across all tests and exhibited potency equivalent to or greater than Δ9-THC iiab.me. It was also found to be at least five times more potent than Δ9-THC in inhibiting N18TG2 neuroblastoma adenylate cyclase iiab.me. This compound binds to both CB1 and CB2 receptors with higher affinity than Δ9-THC nih.gov. The cannabimimetic effects of this compound (30 mg/kg) and THC (100 mg/kg) persisted for up to 8 hours in mice, returning to baseline levels by 12 hours mybiosource.com.

Behavioral and Motoric Effects:

This compound reliably induces catalepsy in animal models in a dose-dependent manner nih.govmybiosource.combiorxiv.orguni.luiiab.menih.gov. In studies comparing its potency to THC, this compound was found to be 7.2-fold (95% confidence limits: 5.4–9.6) more potent than THC in eliciting this effect in mice mybiosource.com. The effective dose 50% (ED50) for catalepsy was determined to be 4.7 mg/kg (95% CL: 3.8–5.9) for this compound, significantly lower than the ED50 of 33.8 mg/kg (95% CL: 26.1–43.7) for THC mybiosource.com. Furthermore, this compound-induced catalepsy exhibited a greater magnitude than that produced by THC at 0.5 and 4 hours post-injection mybiosource.com. The cataleptic effects of this compound are mediated by CB1 receptors, as demonstrated by their blockade with the CB1-selective antagonist rimonabant (3 or 10 mg/kg) mybiosource.com. Additionally, this compound produced robust catalepsy in CB1 (+/+) mice but not in CB1 (−/−) mice, further confirming the CB1 receptor's essential role in this effect mybiosource.com.

Table 3: Potency in Inducing Catalepsy in Mice

| Compound | ED50 (mg/kg) | Potency Ratio (vs. THC) |

| This compound | 4.7 | 7.2-fold more potent |

| Δ9-THC | 33.8 | 1.0 |

Depression of Locomotor Activity and Motor Coordination (Ataxia)

This compound consistently demonstrates a dose-dependent depression of locomotor activity, manifesting as hypolocomotion and motor depressant effects in various rodent models. Current time information in Dodge County, US.wikipedia.orgnih.govnih.govwikipedia.org This includes the induction of catalepsy in mice, a state characterized by a lack of spontaneous movement and the maintenance of an imposed posture. Current time information in Dodge County, US. In dogs, this compound has been observed to elicit ataxia, a condition indicative of impaired motor coordination. nih.govnih.govwikipedia.orgwikipedia.orgwikidata.org

The involvement of the CB1 receptor in these effects is well-supported. Pretreatment with the selective CB1 receptor antagonist rimonabant effectively blocked the locomotor depressive effects induced by this compound. Current time information in Dodge County, US. Furthermore, studies in genetically modified mice revealed that this compound produced robust catalepsy and hypomotility in CB1(+/+) mice but not in CB1(-/-) mice, confirming the CB1 receptor's crucial role in mediating these motor effects. Current time information in Dodge County, US.

In terms of potency, this compound is significantly more potent than Δ9-tetrahydrocannabinol (Δ9-THC) in eliciting catalepsy. In one study, this compound exhibited an ED50 of 4.7 mg/kg (95% CL: 3.8–5.9 mg/kg) for catalepsy, making it approximately 7.2-fold more potent than Δ9-THC, which had an ED50 of 33.8 mg/kg (95% CL: 26.1–43.7 mg/kg). Current time information in Dodge County, US.

Table 1: Potency Comparison of this compound and Δ9-THC in Eliciting Catalepsy in Mice Current time information in Dodge County, US.

| Compound | ED50 (mg/kg) (95% CL) | Relative Potency vs. Δ9-THC |

| This compound | 4.7 (3.8–5.9) | 7.2-fold more potent |

| Δ9-THC | 33.8 (26.1–43.7) | 1.0 |

Antinociceptive (Analgesic) Efficacy

This compound demonstrates significant antinociceptive (analgesic) efficacy, producing dose-dependent effects in various animal models. Current time information in Dodge County, US.wikipedia.org It has been characterized as an analgesic agent, with initial studies indicating equipotent activity compared to morphine across several acute pain models in mice and rats. Current time information in Dodge County, US.nih.govnih.govwikipedia.orgwikipedia.orgwikipedia.org In rodent antinociception tests, this compound's potency was found to be equivalent to or greater than that of HHC, and at least five times that of Δ9-THC. wikipedia.org

The antinociceptive effects of this compound in mice persisted for up to 4 hours after injection. Current time information in Dodge County, US. Consistent with its other pharmacological actions, the antinociceptive effects of this compound are mediated by CB1 receptors. Pretreatment with the CB1 receptor antagonist rimonabant effectively blocked the antinociceptive responses induced by this compound. Current time information in Dodge County, US. Furthermore, this compound produced robust antinociception in CB1(+/+) mice but not in CB1(-/-) mice, underscoring the CB1 receptor's critical role. Current time information in Dodge County, US.

Table 2: Antinociceptive Effects of this compound and Δ9-THC in Mice Current time information in Dodge County, US.

| Compound | Maximal Effect (%MPE) | Duration of Effect (h) |

| This compound | 70.3 ± 13.2 | Up to 4 |

| Δ9-THC | 38.3 ± 10.1 | Up to 4 |

Anticonvulsant Properties

This compound has been shown to exert anticonvulsant effects. nih.govnih.govwikipedia.orgwikipedia.orgwikipedia.org This property is common among cannabinoids and contributes to its broad pharmacological profile.

Hypothermic Responses

This compound reliably produces dose-dependent hypothermic effects, leading to reductions in core body temperature. Current time information in Dodge County, US.wikipedia.org In mice, hypothermia induced by this compound was observed to persist for up to 8 hours after injection. Current time information in Dodge County, US. Notably, this compound produced greater reductions in body temperature compared to Δ9-THC during the 0.5 to 4-hour post-injection period. Current time information in Dodge County, US.

Quantitatively, this compound demonstrated significantly higher potency in inducing hypothermia than Δ9-THC. This compound had an ED50 of 7.1 mg/kg (95% CL: 4.7–10.6 mg/kg), rendering it approximately 8.1-fold more potent than Δ9-THC, which had an ED50 of 66.6 mg/kg (95% CL: 69.7–172.7 mg/kg). Current time information in Dodge County, US. The hypothermic effects of this compound are also mediated by the CB1 receptor, as evidenced by their blockade following pretreatment with rimonabant and their absence in CB1(-/-) mice. Current time information in Dodge County, US.

Table 3: Potency Comparison of this compound and Δ9-THC in Eliciting Hypothermia in Mice Current time information in Dodge County, US.

| Compound | ED50 (mg/kg) (95% CL) | Relative Potency vs. Δ9-THC | Duration of Effect (h) |

| This compound | 7.1 (4.7–10.6) | 8.1-fold more potent | Up to 8 |

| Δ9-THC | 66.6 (69.7–172.7) | 1.0 | Up to 12 |

Drug Discrimination Studies and Stimulus Generalization with Δ9-THC

Drug discrimination studies are crucial for assessing the subjective effects of a compound and its similarity to known psychoactive substances. In these studies, this compound consistently substituted for Δ9-THC, indicating that both drugs elicit a similar interoceptive stimulus. Current time information in Dodge County, US.wikipedia.orgguidetopharmacology.orgunimelb.edu.au This suggests that this compound produces "marijuana-like" subjective effects. unimelb.edu.auciteab.com

In mice trained to discriminate Δ9-THC, this compound showed dose-related substitution for the training dose of Δ9-THC. Current time information in Dodge County, US. this compound was found to be approximately 6.3-fold more potent than Δ9-THC in eliciting responses in the drug-associated aperture in mice. Current time information in Dodge County, US. Similar findings in rats demonstrated that the absolute threshold dose for this compound was 3 to 14 times lower than that of Δ9-THC, depending on the route of administration. nih.govnih.govwikipedia.orgwikidata.org Furthermore, after prolonged training, rats were unable to discriminate between the stimulus properties of equated intraperitoneal doses of Δ9-THC and this compound. nih.govnih.govwikipedia.orgwikidata.org This strong stimulus generalization reinforces the common cannabimimetic mechanism of action shared by this compound and Δ9-THC. Current time information in Dodge County, US.

Development of Pharmacological Tolerance and Cross-Tolerance Phenotypes

Repeated administration of this compound leads to the development of pharmacological tolerance to its effects. Current time information in Dodge County, US.wikipedia.orgguidetopharmacology.org This adaptive change is a common phenomenon with cannabinoid agonists and is often associated with adaptive changes in CB1 receptors. Current time information in Dodge County, US.

Crucially, this compound also exhibits cross-tolerance with Δ9-THC following repeated administration of either compound. Current time information in Dodge County, US.wikipedia.orgguidetopharmacology.org This cross-tolerance further supports the notion that this compound and Δ9-THC share a common mechanism of action, primarily involving CB1 receptors. Current time information in Dodge County, US. The degree of tolerance observed was similar across various pharmacological effects, including catalepsy, antinociception, and hypothermia, in both Δ9-THC- and this compound-treated mice. Current time information in Dodge County, US. Studies assessing tolerance typically involve subchronic dosing regimens, such as twice-daily administration for 5.5 days. Current time information in Dodge County, US. The development of cross-tolerance suggests that synthetic cannabinoids like this compound may serve as substitutes to alleviate cannabis withdrawal symptoms. nih.gov

Characterization of Precipitated Withdrawal Syndromes (e.g., via CB1 Antagonists)

The potential for physical dependence with this compound has been characterized through precipitated withdrawal syndromes. Administration of the CB1 receptor antagonist rimonabant to mice that had received repeated doses of this compound precipitated somatic withdrawal responses of similar magnitudes to those observed in mice treated repeatedly with Δ9-THC. Current time information in Dodge County, US.wikipedia.orgguidetopharmacology.org These somatic signs of withdrawal can include behaviors such as paw flutters and headshakes. Current time information in Dodge County, US.

The ability of a CB1 antagonist to precipitate withdrawal signs signifies that this compound, like other potent cannabinoid agonists, carries a risk of inducing dependence following repeated administration. Current time information in Dodge County, US. Drug dependence is inferred when the cessation of drug administration (spontaneous withdrawal) or the administration of an antagonist (precipitated withdrawal) elicits a withdrawal syndrome. mybiosource.com Similar withdrawal symptoms have been documented in case reports following the use of synthetic cannabinoid products, paralleling those seen with cannabis. nih.gov

Iii. Structure Activity Relationship Sar Studies of Cp 47497 Analogs

Elucidation of Structural Determinants for Receptor Binding Affinity

The binding affinity of CP 47497 and its analogs to cannabinoid receptors, particularly the CB1 receptor, is critically dependent on specific structural determinants. Investigations have revealed that the C-3 alkyl side chain, the phenolic hydroxyl group, and the cyclohexyl hydroxyl group are vital for high-affinity binding and subsequent pharmacological activity. wikidoc.orguni.lu The importance of the phenolic and cyclohexyl hydroxyl groups for binding affinity has been explicitly demonstrated. wikidoc.org A proposed three-point association between the agonist and the cannabinoid receptor includes the C3 alkyl hydrophobic side chain, the carbocyclic ring C9 equatorial hydroxyl, and the phenolic hydroxyl. uni.lu

Investigation of Alkyl Side Chain Length and Position on Potency and Activity (e.g., C6, C7, C8, C9 Homologs)

The length and branching of the alkyl side chain at the C-3 position of the phenolic ring are significant determinants of this compound's potency and activity. Studies have shown that analogs substituted at the C-3 alkyl side chain exhibit maximal affinity for the cannabinoid receptor with side chains of seven or eight carbons in length. wikidoc.orguni.lu Analgesic potency in rodents has been observed to parallel this receptor-binding affinity. wikidoc.org Conversely, alkyl chain lengths of less than five carbons or more than ten carbons generally result in relatively poor affinity for the CB1 receptor and are devoid of in vivo biological activity. uni.lu The table below summarizes the general trend observed for alkyl side chain length and its impact on CB1 receptor binding affinity.

| Alkyl Side Chain Length (C-3 Position) | Relative CB1 Binding Affinity / Potency |

| < 5 carbons | Poor |

| 7-8 carbons (e.g., C7, C8) | Maximal |

| > 10 carbons | Poor |

For this compound and its homologs (C6, C8, and C9), the CB1 receptor binding affinities predicted by quantitative structure-activity relationship (QSAR) models have shown an increase as the size of the carbon chain attached to the C5 of the phenol (B47542) moiety increases.

Role of the Cyclohexyl Ring Structure in Biological Activity

The cyclohexyl ring structure also plays a crucial role in the biological activity of this compound. Research indicates that the cyclohexyl ring is optimized as a six- or seven-membered ring structure for both receptor binding and analgesic activity. wikidoc.org Interestingly, extensions of the cyclohexyl alkyl side chain up to four carbons in length have shown little influence on either receptor affinity or analgesic activity. wikidoc.orguni.lu The cyclohexyl hydroxyl group is an important feature for binding affinity. wikidoc.org Molecular modeling and NMR studies have characterized the energetically favored conformation of this compound, revealing that the cyclohexanol (B46403) ring exists in a chair conformation. uni.lu The phenolic ring is almost perpendicular to the cyclohexanol ring, with the phenolic hydroxyl group coplanar with the aromatic ring and oriented away from the cyclohexyl ring. uni.lu

Impact of Stereochemistry on Pharmacological Profiles

Stereochemistry significantly influences the pharmacological profiles of this compound and its analogs. The beta-orientation of the 9-hydroxyl group has been identified as important for enhancing both CB2 receptor affinity and selectivity. In general, most classical, non-classical, and hybrid synthetic cannabinoids exhibit stereospecificity, meaning one stereoisomer is typically far more potent than others. For instance, the (-)-isomer of CP-55,940, a related cannabinoid, displaced with 50-fold greater potency than its (+)-isomer. This enantioselectivity has also been observed in their ability to bind to brain membrane cannabinoid receptors and inhibit cyclic AMP production. The specific stereochemistry of this compound is often referenced as 2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methyloctan-2-yl)phenol.

Iv. Metabolic Pathways and Pharmacokinetics of Cp 47497

In Vitro Metabolism Studies in Human Liver Microsomes

In vitro metabolism studies of CP 47497 have been comprehensively conducted using human liver microsomes (HLMs) nih.govnih.gov. These studies are instrumental in characterizing the metabolic fate of the compound by simulating hepatic metabolism. This compound was incubated with HLMs, and the resulting reaction mixtures were subsequently analyzed using advanced analytical techniques, specifically liquid chromatography-tandem mass spectrometry (LC-MS/MS) nih.govnih.gov. This methodological approach allowed for the detection and structural characterization of a total of eight distinct metabolites nih.govnih.gov. Human liver microsomes are rich in cytochrome P450 (CYP) enzymes, which are key players in phase I drug metabolism, facilitating transformations such as hydroxylation and oxygenation.

Structural Characterization of Identified Metabolites

The in vitro metabolism studies in human liver microsomes led to the structural characterization of several metabolites, categorized based on their oxygenation and hydroxylation patterns nih.gov.

Table 1: Identified Metabolites of this compound in Human Liver Microsomes

| Metabolite Designation | Structure Type | Detection Method |

| M1, M4 | Mono-oxygenated | LC-MS/MS |

| M3, M5, M6, M7, M8 | Mono-hydroxylated | LC-MS/MS |

| M2 | Di-oxygenated | LC-MS/MS |

Among the identified metabolites, M1 and M4 were characterized as mono-oxygenated metabolites of this compound nih.gov. These transformations involve the addition of a single oxygen atom to the parent compound's structure.

A significant number of metabolites, specifically M3, M5, M6, M7, and M8, were identified as mono-hydroxylated forms of this compound nih.gov. A notable example of a mono-hydroxylated metabolite is (±)-CP 47,497-C7-hydroxy metabolite, which possesses a chemical structure identified as 5-(8-hydroxy-2-methyloctan-2-yl)-2-((1S,3R)-3-hydroxycyclohexyl)phenol. This metabolite is distinguished by its complex bicyclic framework, featuring a phenolic core that is substituted with a hydroxylated aliphatic chain and a hydroxycyclohexyl group.

The studies also revealed the presence of di-oxygenated metabolites. M2 was specifically characterized as a di-oxygenated metabolite, indicating the incorporation of two oxygen atoms into the parent compound's structure during metabolism nih.gov.

Identification of Primary Metabolic Transformations (e.g., Hydroxylations, Oxygenations)

The primary metabolic transformations of this compound in human liver microsomes predominantly involve hydroxylation and oxygenation reactions nih.govnih.gov. These processes are characteristic of Phase I metabolism, which typically introduces or exposes polar functional groups on the parent compound. Following these initial transformations, metabolites can undergo further Phase II reactions, such as glucuronidation, which enhances their water solubility for excretion nih.gov.

Challenges and Preliminary Findings in Human Metabolism Data

Characterizing the human metabolism of synthetic cannabinoids like this compound presents several challenges. A key difficulty lies in the limited availability of comprehensive metabolism data, coupled with a scarcity of authentic standards and reference mass spectrometry data for many novel psychoactive substances. The structural diversity and rapid emergence of new synthetic cannabinoid analogues further complicate the identification of unique metabolic markers for specific compound intake.

Despite these challenges, preliminary findings from human metabolism data have provided some insights. While this compound undergoes rapid and extensive metabolism, making the direct detection of the parent compound in urine difficult, its hydroxylated metabolites can be detected in vivo nih.gov. A preliminary study, for instance, reported the presence of low concentrations of monohydroxylated CP-47,497-C8 in urine following recent exposure. These findings underscore the importance of identifying specific metabolites as biomarkers for confirming this compound exposure in biological samples nih.govnih.gov.

Utilization of Metabolite Identification in Research and Detection Methodologies

The identification of metabolites of chemical compounds like CP 47,497 is crucial in various research and detection methodologies, particularly within forensic toxicology and pharmacokinetic studies. Understanding the metabolic fate of such compounds provides valuable insights into their activity, elimination, and serves as a basis for developing robust detection methods in biological samples.

Detailed Research Findings on Metabolite Identification Research has extensively investigated the in vitro metabolism of CP 47,497, a synthetic cannabinoid, primarily using human liver microsomes. These studies have revealed that CP 47,497 undergoes significant biotransformation, predominantly through hydroxylation or oxygenation pathways wikipedia.orgiiab.me. A total of eight metabolites, designated M1 through M8, have been identified and structurally characterized based on mass spectral data wikipedia.org. These include mono-oxygenated metabolites (M1 and M4), di-oxygenated metabolites (M2), and mono-hydroxylated metabolites (M3, M5, M6, M7, and M8) wikipedia.org. The identification of these specific metabolites is vital as the parent compound, CP 47,497, is often extensively metabolized in vivo, making its direct detection challenging iiab.me. Therefore, the presence of these metabolites serves as excellent indicators for confirming CP 47,497 exposure in biological samples wikipedia.orgiiab.me.

Detection Methodologies Advanced analytical techniques are indispensable for the identification and quantification of CP 47,497 and its metabolites in various matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly employed method due to its high sensitivity, selectivity, and ability to characterize complex mixtures wikipedia.orgiiab.menih.govmzcloud.org. This technique allows for the simultaneous quantification of synthetic cannabinoids and their metabolites in biological specimens such as urine and whole blood nih.govwikipedia.org.

For structural elucidation, high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are utilized to confirm the chemical structures of identified metabolites nih.govmzcloud.org. For instance, LC-MS/MS with electrospray ionization (ESI) has been used to validate the structural integrity and quantify metabolites, with specific multiple reaction monitoring (MRM) transitions established for detection nih.gov.

While LC-MS/MS methods generally offer good linearity and detection limits for many synthetic cannabinoids, challenges with ionization efficiency and stability have been noted for CP 47,497 and its C8-homolog in certain whole blood and urine detection methods wikipedia.org. Despite these challenges, targeted methods, such as specific LC-MS/MS approaches for CP 47,497 in human urine, have been developed and validated, demonstrating acceptable decision limits and detection capabilities iiab.me.

Utilization in Research and Forensic Applications The systematic identification of CP 47,497 metabolites is paramount for several research and detection applications:

Biomarker Identification: The metabolites serve as critical biomarkers for detecting CP 47,497 use, particularly in forensic toxicology and drug abuse screening programs, where the parent compound may no longer be present or detectable wikipedia.orgiiab.memzcloud.org.

Pharmacokinetic Studies: Metabolite profiling helps in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of CP 47,497, providing insights into its pharmacokinetic behavior in biological systems nih.gov.

Development of Screening Methods: Knowledge of metabolic pathways and key metabolites enables the development of comprehensive analytical screening methods for new psychoactive substances, which are constantly evolving in the illicit drug market iiab.mecaymanchem.com.

Data Tables

Table 1: Identified In Vitro Metabolites of CP 47,497 in Human Liver Microsomes

| Metabolite Designation | Structure Type | Primary Metabolic Pathway | Detection Method |

| M1, M4 | Mono-oxygenated | Oxygenation | LC-MS/MS |

| M2 | Di-oxygenated | Oxygenation | LC-MS/MS |

| M3, M5, M6, M7, M8 | Mono-hydroxylated | Hydroxylation | LC-MS/MS |

Table 2: Representative Analytical Parameters for CP 47,497 and Metabolite Detection

| Analyte/Compound | Matrix | Detection Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

| CP 47,497 (parent compound) | Urine | LC-MS/MS | 0.01 µg/mL | 0.02 µg/mL | iiab.me |

| (±)-CP 47,497 (parent compound) | Urine | LC-HRMS | 0.225 ng/mL | 3.375 ng/mL | wikipedia.org |

| (±)-CP 47,497 (parent compound) | Blood | LC-HRMS | 0.675 ng/mL | 3.375 ng/mL | wikipedia.org |

| (+/-)-CP 47,497-C7-Hydroxy metabolite (potential) | N/A | LC-MS/MS | 0.1 µg/L (in urine matrices) | N/A | nih.gov |

Note: Some methods encountered ionization efficiency and stability issues for (±)-CP 47,497 and (C8)-CP 47,497, indicating that targeted methods or further optimization may be required for reliable detection of these specific compounds in certain matrices wikipedia.org.

V. Toxicological Research and Safety Profile of Cp 47497

In Vitro Cytotoxicity and Apoptosis Induction

Research indicates that CP 47497 and its related compounds exhibit cytotoxic effects in a concentration-dependent manner across different cell types. These effects are often linked to specific cellular mechanisms and receptor interactions, ultimately leading to programmed cell death.

Cytotoxic Effects in Human-Derived Cell Lines

This compound and its derivatives have demonstrated cytotoxicity in a range of human and mammalian cell lines. For instance, this compound, CP-55,940, and CP-47497-C8 were found to be cytotoxic to NG 108-15 cells (a neuroblastoma-glioma hybrid cell line) in a concentration-dependent manner. nih.govfao.orgnih.govnih.gov Similarly, CP-47497-C8 showed cytotoxic effects in buccal-derived (TR146) and liver-derived (HepG2) human cell lines. nih.govosti.gov Primary mouse neuronal cells from the forebrain also exhibited concentration-dependent cytotoxicity when exposed to this compound and its C8 homolog. istanbul.edu.trnih.gov

The following table summarizes the observed cytotoxic effects of this compound and its C8 homolog in various cell lines:

| Compound | Cell Line | Observed Effect | Concentration/Conditions | Source |

| This compound | NG 108-15 (Neuroblastoma-Glioma) | Cytotoxicity | Concentration-dependent | nih.govfao.orgnih.govnih.gov |

| This compound | Primary Mouse Neuronal (Forebrain) | Cytotoxicity | Concentration-dependent | istanbul.edu.trnih.gov |

| CP-47497-C8 | TR146 (Buccal-derived) | Cytotoxicity | ≥ 7.5 µM | nih.govosti.gov |

| CP-47497-C8 | HepG2 (Liver-derived) | Cytotoxicity | ≥ 7.5 µM | nih.govosti.gov |

| CP-47497-C8 | NG 108-15 (Neuroblastoma-Glioma) | Cytotoxicity | Concentration-dependent | nih.govfao.orgnih.govnih.gov |

| CP-47497-C8 | Primary Mouse Neuronal (Forebrain) | Cytotoxicity | Concentration-dependent | istanbul.edu.trnih.gov |

Concentration-Dependent Cytotoxicity Mechanisms

The cytotoxic effects of this compound and its analogs are consistently observed to be concentration-dependent. nih.govfao.orgnih.govnih.govistanbul.edu.trnih.govscience.govresearchgate.net This means that as the concentration of the compound increases, the extent of cellular damage and cell death also increases. For example, CP-47497-C8 showed its strongest cytotoxic effects in TR146 and HepG2 cells at concentrations of 7.5 µM or higher. nih.govosti.gov

Cellular Mechanisms of Cytotoxicity

Investigations into the cellular mechanisms underlying this compound's cytotoxicity have revealed several key pathways. In buccal-derived (TR146) and liver-derived (HepG2) cell lines, CP-47497-C8 was found to interfere with protein synthesis and cause membrane damage at concentrations of 7.5 µM or greater. nih.govosti.gov

Furthermore, in NG 108-15 cells and primary neuronal cells, the cytotoxicity induced by this compound and its homologs was associated with the activation of caspase-3. nih.govfao.orgnih.govnih.govmdpi.com Caspases are a family of proteases that play a central role in the execution phase of apoptosis. mdpi.com Preincubation with a caspase-3 inhibitor significantly suppressed the cytotoxicity of these synthetic cannabinoids, indicating a crucial role for caspase-3 in the observed cell death. nih.govfao.orgnih.govnih.gov

The following table summarizes the cellular mechanisms of cytotoxicity:

| Compound | Cell Line | Cellular Mechanism | Source |

| CP-47497-C8 | TR146 (Buccal-derived) | Interference with protein synthesis, membrane damage | nih.govosti.gov |

| CP-47497-C8 | HepG2 (Liver-derived) | Interference with protein synthesis, membrane damage | nih.govosti.gov |

| This compound, CP-47497-C8 | NG 108-15 (Neuroblastoma-Glioma) | Caspase-3 activation | nih.govfao.orgnih.govmdpi.com |

| This compound, CP-47497-C8 | Primary Mouse Neuronal (Forebrain) | Caspase-3 activation | nih.gov |

Receptor-Mediated Cytotoxicity: Attenuation by Cannabinoid Receptor Antagonists (CB1 Specific)

A significant finding in the toxicological profile of this compound is the involvement of cannabinoid receptors in its cytotoxic effects. Studies consistently show that the cytotoxicity induced by this compound and its homologs in cell lines such as NG 108-15 and primary neuronal cells is mediated by the cannabinoid CB1 receptor. nih.govfao.orgnih.govnih.govistanbul.edu.trnih.govmdpi.comantoniocasella.eu

Preincubation with AM251, a selective CB1 receptor antagonist, effectively suppressed the cytotoxicity of this compound and its related compounds. nih.govfao.orgnih.govnih.govistanbul.edu.trnih.govresearchgate.net In contrast, preincubation with AM630, a selective CB2 receptor antagonist, did not attenuate these cytotoxic effects, indicating that CB2 receptors are not primarily involved in this specific mechanism of cytotoxicity. nih.govfao.orgnih.govistanbul.edu.trnih.govresearchgate.net

This suggests that the toxic effects of this compound in these cell models are largely dependent on its interaction with the CB1 receptor.

Induction of Apoptosis

Beyond general cytotoxicity, this compound and its analogs have been shown to specifically induce apoptosis, a form of programmed cell death. nih.govfao.orgnih.govnih.govosti.govuni-regensburg.de This induction has been confirmed through various methods, including staining of cells with Annexin V, a marker for early apoptosis. nih.govfao.orgnih.govnih.gov The activation of caspase-3, as discussed in Section 5.1.3, is a key event in the execution of apoptosis, further supporting the apoptotic pathway as a mechanism of cell death induced by these compounds. nih.govfao.orgnih.govnih.govmdpi.com

Genotoxicity and DNA Damage Assessment

Research has also investigated the genotoxic potential of this compound and its homologs, focusing on their ability to cause DNA damage. Studies using comet assays and micronucleus tests have provided insights into these effects.

CP-47497-C8 has been shown to induce DNA damage. In comet assays, DNA damage was detected at concentrations of 10 µM or higher in buccal-derived (TR146) and liver-derived (HepG2) cell lines. nih.govosti.gov Interestingly, experiments with lesion-specific enzymes indicated that this DNA damage was not due to oxidative damage of DNA bases. nih.govosti.gov

Furthermore, micronucleus tests with these cell lines yielded positive results, suggesting that CP-47497-C8 induces damage at the chromosomal level. nih.govosti.govmdpi.com However, negative findings in Salmonella/microsome assays indicated that the compound does not cause gene mutations. nih.govosti.gov These findings collectively suggest that while CP-47497-C8 can impact the stability of genetic material by causing chromosomal damage, it does not appear to induce gene mutations. nih.govosti.govmdpi.comresearchgate.netdrugsandalcohol.ie

The following table summarizes the genotoxicity findings for CP-47497-C8:

| Compound | Assay | Cell Line | Effect | Concentration/Conditions | Source |

| CP-47497-C8 | Comet Assay | TR146 (Buccal-derived) | DNA damage | ≥ 10 µM | nih.govosti.gov |

| CP-47497-C8 | Comet Assay | HepG2 (Liver-derived) | DNA damage | ≥ 10 µM | nih.govosti.gov |

| CP-47497-C8 | Micronucleus Test | TR146 (Buccal-derived) | Chromosomal damage | Not specified, but positive | nih.govosti.govmdpi.com |

| CP-47497-C8 | Micronucleus Test | HepG2 (Liver-derived) | Chromosomal damage | Not specified, but positive | nih.govosti.govmdpi.com |

| CP-47497-C8 | Salmonella/Microsome Assay | Not specified | No gene mutations | Not specified | nih.govosti.gov |

Detection of DNA Damage in Single-Cell Gel Electrophoresis (Comet Assays)

Studies utilizing single-cell gel electrophoresis, or comet assays, have consistently demonstrated that this compound-C8 induces DNA damage. In human lymphocytes and buccal-derived TR146 cells, DNA migration was detected at concentrations as low as ≥10 µM nih.govresearchgate.netosti.gov. This DNA damage manifests as single- and double-strand breaks and apurinic sites researchgate.net. The formation of "comets" in these assays provides evidence of genomic instability caused by the compound nih.gov.

Evaluation of Chromosomal Damage via Micronucleus Tests

Micronucleus tests, which assess structural and numerical chromosomal aberrations, have yielded positive results for this compound-C8. Experiments conducted with human lymphocytes and TR146 cells showed that the compound causes chromosomal damage nih.govresearchgate.netnih.gov. This indicates that this compound-C8 affects the chromosomal level of genetic material, rather than solely inducing gene mutations nih.gov.

Impact on DNA Repair Mechanisms (e.g., Down-regulation of DNA Repair Proteins)

Proteome analyses have indicated that this compound-C8 can down-regulate proteins involved in DNA repair researchgate.netnih.govproquest.comcolab.ws. This observed reduction in DNA repair enzyme levels provides a potential explanation for the DNA damage detected in comet assays and the induction of micronuclei researchgate.netresearchgate.netnih.gov. For instance, the compound has been associated with inhibitory effects on proteins crucial for DNA repair, such as excision repair 5 exonuclease (ERCC5) and double-strand break repair protein (MRE11A) nih.gov.

Investigation of Oxidative DNA Damage

Investigations into oxidative DNA damage using lesion-specific enzymes in comet assays have shown that the DNA damage induced by this compound-C8 is not primarily due to oxidative damage of DNA bases nih.govosti.govd-nb.info. Despite the compound's potential to cause inflammation, which can lead to the release of reactive oxygen species, no evidence for increased formation of oxidized DNA bases was detected in these experiments nih.govd-nb.info.

Mutagenicity Assessment in Bacterial Systems (e.g., Salmonella/Microsome Assays)

In contrast to its effects on chromosomal stability, this compound-C8 has shown negative findings in bacterial mutagenicity assessments, such as Salmonella/microsome assays (Ames tests) nih.govresearchgate.netosti.gov. This suggests that the compound does not induce gene mutations in bacterial systems nih.gov. The Ames test is designed to detect genetic damage leading to gene mutations, often utilizing specific Salmonella typhimurium strains dtic.milnih.govre-place.be.

Summary of Genotoxicity Findings for this compound-C8

| Assay Type | Cell Type/System | Observed Effect | Concentration Range (where specified) | Citation |

| Single-Cell Gel Electrophoresis (Comet Assay) | Human lymphocytes, TR146 cells | DNA migration (DNA damage) | ≥10 µM | nih.govresearchgate.netosti.gov |

| Micronucleus Test | Human lymphocytes, TR146 cells | Chromosomal damage (Micronuclei induction) | Active at doses ≥10 µM | nih.govresearchgate.netnih.gov |

| DNA Repair Mechanisms (Proteome Analysis) | Human lymphocytes | Down-regulation of DNA repair proteins | Not specified | researchgate.netnih.govnih.gov |

| Oxidative DNA Damage (Lesion-specific enzymes) | Not specified | No evidence of oxidative DNA base damage | Not specified | nih.govosti.govd-nb.info |

| Mutagenicity (Salmonella/Microsome Assay) | Bacterial systems | Negative (no gene mutations) | Not specified | nih.govresearchgate.netosti.gov |

Immunomodulatory and Inflammatory Effects

This compound-C8 has been shown to exert immunomodulatory and inflammatory effects, particularly through its impact on protein expression patterns.

Impact on Global Protein Expression Patterns

A proteomic study investigating the effects of this compound-C8 on the nuclear proteome of human lymphocytes observed a dysregulation of 249 proteins in treated cells compared to controls nih.gov. Proteins that were up-regulated were primarily involved in lipid metabolism, inflammatory signaling, signal transduction in DNA damage, and antigen processing and presentation researchgate.netnih.govnih.gov. Some of these identified proteins are also linked to the endogenous synthesis of endocannabinoids nih.gov. Conversely, down-regulated proteins were mainly associated with macromolecule biosynthesis, RNA splicing, and transcription cofactor activity nih.gov.

The compound's capacity to induce inflammation is further supported by findings that it increases pro-inflammatory cytokines, including interleukin-12(p40) (IL12p40), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in human lymphocytes stimulated with lipopolysaccharide (LPS) researchgate.netnih.govmdpi.com. This suggests that this compound-C8 may cause inflammation in directly exposed cells researchgate.netnih.gov.

Upregulation of Enzymes Associated with Lipid Metabolism and Inflammatory Signaling Pathways

Research indicates that this compound-C8 can significantly alter the expression of enzymes involved in lipid metabolism and inflammatory signaling pathways. In human lymphocytes, treatment with this compound-C8 led to a pronounced upregulation of various enzymes found in nuclear extracts researchgate.netnih.gov. These enzymes are implicated in both lipid metabolism and inflammatory signaling, with some also playing a role in the endogenous synthesis of endocannabinoids researchgate.netnih.gov.

A detailed proteomic study demonstrated specific fold changes in enzyme expression when human peripheral blood mononuclear cells (PBMCs) were stimulated with 10 µM this compound-C8 for 3 hours researchgate.netfrontiersin.org.

| Enzyme | Fold Upregulation (vs. Vehicle) | Reference |

|---|---|---|

| 5-Lipoxygenase (5-LOX) | 26-fold | researchgate.netfrontiersin.org |

| Fatty Acid Synthase | >2-fold | researchgate.netfrontiersin.org |

| Group XV Phospholipase A2 | Significant increase | researchgate.netfrontiersin.org |

| Long-chain-fatty-acid-CoA ligase 1 | Significant increase | researchgate.netfrontiersin.org |

| ABHD12 | Significant increase | researchgate.netfrontiersin.org |

| Phospholipase D1 | Significant increase | researchgate.netfrontiersin.org |

| Thromboxane-A synthase | Significant increase | researchgate.netfrontiersin.org |

Induction of Pro-Inflammatory Cytokines (e.g., IL-12p40, IL-6, TNF-α)

This compound-C8 has been shown to induce the production of several pro-inflammatory cytokines, which are key mediators of the inflammatory response researchgate.netnih.govunica.itsemanticscholar.orgcolab.wsuniklinik-freiburg.de. Studies conducted with human lymphocytes, particularly when stimulated with lipopolysaccharide (LPS), demonstrated an increase in the levels of specific cytokines researchgate.netnih.govunica.itsemanticscholar.org.

| Cytokine | Observed Effect | Cell Type/Conditions | Concentration/Dose | Reference |

|---|---|---|---|---|

| IL-12p40 | Induction/Upregulation | Human lymphocytes (LPS-stimulated), Human PBMCs | Not specified for induction, 10 µM for moderate alteration in PBMCs | researchgate.netnih.govunica.itcolab.wsuniklinik-freiburg.de |

| IL-6 | Induction/Upregulation | Human lymphocytes (LPS-stimulated), Human PBMCs | Not specified for induction, 10 µM for moderate alteration in PBMCs | researchgate.netnih.govunica.itcolab.wsuniklinik-freiburg.de |

| TNF-α | Induction/Upregulation | Human lymphocytes (LPS-stimulated), Human PBMCs | Not specified for induction, 10 µM for moderate alteration in PBMCs | researchgate.netnih.govunica.itcolab.wsuniklinik-freiburg.de |

| IL-10 | Moderate alteration (at high doses) | Human PBMCs | 10 µM | uniklinik-freiburg.de |

It was noted that no effects on cytokine release were observed in human PBMCs at concentrations of this compound-C8 up to 3 µM uniklinik-freiburg.de.

Modulation of Acute Phase Reactants and Immune Cytokines

Acute phase reactants (APRs) are a class of proteins whose concentrations in blood plasma change significantly in response to inflammation nih.goveclinpath.comwikipedia.org. Their production, primarily by the liver, is largely induced by pro-inflammatory cytokines such as IL-6, IL-1, and TNF-α nih.goveclinpath.comwikipedia.orgmdpi.comjcdr.net. While direct studies on this compound's specific modulation of a broad range of acute phase reactants are not extensively detailed, the induction of key pro-inflammatory cytokines (IL-6, TNF-α, IL-12p40) by this compound-C8 in human lymphocytes researchgate.netnih.govunica.itsemanticscholar.orgcolab.wsuniklinik-freiburg.de suggests an indirect influence on the acute phase response. Cannabinoids, in general, have been reported to modulate the production and function of acute phase and immune cytokines researchgate.net.

Effects on Immune Cell Function (e.g., Macrophages, T Helper Cells)

Synthetic cannabinoids, including this compound-C8, can influence the function of various immune cells. Cannabinoids are known to modulate the activity of T and B lymphocytes, natural killer (NK) cells, and macrophages researchgate.netresearchgate.net. Macrophages, central to the immune response, release pro-inflammatory cytokines (such as iNOS, TNF-α, IL-1β, and IL-6) and function as antigen-presenting cells to stimulate T cell activity, thereby propagating the immune response frontiersin.orgunits.it. The presence of cannabinoid receptor type 2 (CB2) on immune cells, including monocytes, macrophages, B-lymphocytes, and T-lymphocytes, suggests a role for the endocannabinoid system in immunomodulation nih.gov. The induction of pro-inflammatory cytokines by this compound-C8 in human lymphocytes indicates a direct impact on the functional aspects of these immune cells researchgate.netnih.govunica.itsemanticscholar.orgcolab.wsuniklinik-freiburg.de.

Other Toxicological Considerations (e.g., Lack of Estrogenic/Antiestrogenic Properties)

In contrast to some other synthetic cannabinoids, this compound-C8 has been specifically evaluated for its potential estrogenic and antiestrogenic properties. Studies using a luciferase assay with bone marrow-derived U2-OS cells found no indication of either estrogenic or antiestrogenic activity for this compound-C8 uniklinik-freiburg.denih.govosti.gov. This suggests that, unlike some other synthetic cannabinoids, this compound-C8 does not appear to interfere with hormonal signaling pathways related to estrogen in this in vitro model uniklinik-freiburg.denih.govosti.gov.

Vi. Analytical Methodologies in Cp 47497 Research

Methods for Detection and Quantification in Biological Matrices and Research Samples

The analysis of CP 47,497 in complex biological samples such as urine, blood, and brain tissue requires highly sensitive and selective analytical methods. nih.govresearchgate.netnih.gov The choice of methodology often depends on the specific research question, the matrix being analyzed, and the required limits of detection and quantification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a primary tool for the identification and quantification of CP 47,497 and its metabolites in various biological samples. nih.govresearchgate.netnih.gov This technique offers high sensitivity and selectivity, making it well-suited for detecting the low concentrations of these compounds often found in biological matrices. nih.gov

One validated LC-MS/MS method for the quantification of CP 47,497, its C8 homolog, and JWH-250 in mouse brain tissue involved a liquid-liquid extraction for sample preparation. nih.gov The chromatographic separation was achieved using a C18 column with an isocratic mobile phase of water and acetonitrile (B52724) containing ammonium (B1175870) formate. nih.gov This method demonstrated good linearity, accuracy, and precision, with a total chromatographic run time of 12 minutes. nih.gov

In another study, LC-MS/MS was used to characterize the in vitro metabolites of CP 47,497 in human liver microsomes. nih.gov This analysis successfully identified eight different metabolites, primarily formed through hydroxylation and oxygenation pathways. nih.gov For the analysis of CP 47,497 in human urine, a rapid LC-MS/MS method was developed with a runtime of 5 minutes, utilizing multiple reaction monitoring (MRM) for detection. researchgate.net This method was validated according to the Commission Decision 2002/657/EC, establishing a decision limit (CCα) of 0.01 μg/mL and a detection capability (CCβ) of 0.02 μg/mL. researchgate.net

The following table summarizes the parameters of a validated LC-MS/MS method for CP 47,497 in mouse brain:

| Parameter | Value |

| Limit of Quantification (LOQ) | 20 ng/g |

| Linear Range | 20 - 2,000 ng/g |

| Accuracy/Bias at LOQ | 90 - 98% |

| Within- and Between-Run Precision (CV) | < 15% |

| Absolute Recovery (LQC) | 94 - 117% |

| Matrix Effects (Ion Suppression) | 27 - 69% |

| Data sourced from a study on the quantification of synthetic cannabinoids in mouse brain. nih.gov |

Gas chromatography-mass spectrometry (GC-MS) is another established technique for the analysis of synthetic cannabinoids, including CP 47,497. nih.govojp.gov GC-MS, particularly with electron ionization (EI), provides characteristic fragmentation patterns that are useful for the structural identification of compounds. nih.gov However, a significant drawback of EI-MS is that it often results in extensive fragmentation, leading to a weak or absent molecular ion peak, which can complicate the identification of unknown compounds. nih.gov

To overcome this limitation, alternative ionization techniques such as chemical ionization (CI) or photoionization (PI) can be employed to generate more prominent molecular ions. nih.gov One study demonstrated that GC-PI-MS provided molecular ions for all 62 synthetic cannabinoids tested, simplifying their identification. nih.gov

While powerful, GC-MS analysis of synthetic cannabinoids often requires more extensive sample preparation, including derivatization of functional groups like hydroxyls, to improve volatility and chromatographic performance. researchgate.net

High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF-MS) and Orbitrap MS, offer significant advantages for the non-targeted screening and identification of novel synthetic cannabinoids. nih.govresearchgate.net These instruments provide highly accurate mass measurements, enabling the determination of elemental compositions and facilitating the identification of previously unreported analogs. nih.govresearchgate.net

One study utilized a quadrupole time-of-flight (Q-TOF) mass spectrometer to screen for a wide range of cannabinomimetics in "herbal high" products. researchgate.net This approach allowed for the rapid creation of a screening database of over 140 compounds and facilitated the detection of compounds for which reference standards were not available. researchgate.net The high resolving power of these instruments, often around 20,000, is crucial for differentiating between compounds with very similar masses. nih.gov

Advanced Sample Preparation Techniques for Complex Biological Samples

Liquid-liquid extraction (LLE) is a commonly used method for separating target compounds from a liquid mixture based on their differential solubilities in two immiscible liquid phases. nih.govorientjchem.org For example, LLE has been successfully used to extract CP 47,497 from mouse brain homogenates. nih.gov Solid-phase extraction (SPE) is another widely utilized technique that offers advantages such as reduced solvent consumption and the potential for automation. researchgate.net However, the choice of the appropriate SPE sorbent is crucial for achieving efficient recovery of the target analytes. nih.gov

The following table compares different sample preparation techniques used in the analysis of synthetic cannabinoids:

| Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. orientjchem.org | Versatile, effective for a wide range of analytes. orientjchem.org | Can be time-consuming and require large volumes of organic solvents. orientjchem.org |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted with a solvent. nih.gov | High recovery, can be automated, reduces solvent usage. researchgate.net | Requires careful method development to select the appropriate sorbent and elution conditions. nih.gov |

| Protein Precipitation (PP) | Proteins are precipitated out of the sample, leaving the analyte in the supernatant. nih.govnih.gov | Simple and fast. researchgate.net | May not effectively remove all matrix interferences. researchgate.net |

Development and Validation of Bioanalytical Methods for Research Applications

The development and validation of bioanalytical methods are essential to ensure the reliability and reproducibility of research findings. ijarsct.co.injetir.org A well-characterized and fully validated method is crucial for accurately interpreting pharmacokinetic and toxicokinetic data. iajps.com The validation process involves demonstrating that the performance characteristics of the method are suitable for its intended application. ijarsct.co.in

Key validation parameters for bioanalytical methods include:

Linearity and Range: Establishing the relationship between the instrumental response and the known concentration of the analyte. ijarsct.co.in

Accuracy and Precision: Determining how close the measured values are to the true value and the degree of scatter between a series of measurements, respectively. nih.gov

Selectivity and Specificity: Ensuring the method can differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Sensitivity (Limit of Detection and Quantification): Defining the lowest concentration of the analyte that can be reliably detected and quantified. nih.gov

Recovery: The efficiency of the extraction process. nih.gov

Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte. nih.gov

Stability: Assessing the stability of the analyte in the biological matrix under different storage and processing conditions. nih.gov

For instance, the validation of an LC-MS/MS method for CP 47,497 in mouse brain demonstrated acceptable coefficients of variation for accuracy and precision, with all values within ±15% of the target concentration. nih.gov However, the study also revealed significant ion suppression due to matrix effects and the instability of CP 47,497 at room temperature over 72 hours. nih.gov

Analytical Challenges in Identifying and Quantifying Novel Synthetic Cannabinoids

The continuous emergence of new synthetic cannabinoids presents a significant analytical challenge for researchers. nih.govnih.gov Clandestine laboratories constantly modify the chemical structures of these compounds to circumvent legislation, creating a constantly moving analytical target. nih.gov This rapid evolution means that traditional targeted analytical methods, which rely on reference standards and known mass spectral data, are often unable to detect these novel analogs. nih.gov

A major hurdle is the availability of certified reference materials for newly identified synthetic cannabinoids. researchgate.net Without these standards, the definitive identification and accurate quantification of these compounds are difficult. Furthermore, many synthetic cannabinoids undergo extensive metabolism in the body, making the parent compound undetectable in biological samples like urine. nih.govresearchgate.net Therefore, analytical methods must also be capable of identifying and quantifying the relevant metabolites to confirm exposure. nih.gov

The chemical diversity of synthetic cannabinoids also poses a challenge for developing multi-analyte methods, as different compounds may have varying chemical properties that affect their extraction and chromatographic behavior. nih.gov High-resolution mass spectrometry offers a promising approach for non-targeted screening, allowing for the retrospective analysis of data to identify new compounds as their structures become known. nih.gov

Considerations for Degradation and Matrix Effects (e.g., Ion Suppression) in Analytical Studies

In the analysis of CP 47,497, two significant challenges that can impact the accuracy and reliability of results are the degradation of the analyte and the influence of the sample matrix. Understanding and mitigating these factors are crucial for developing robust analytical methods.

Degradation of CP 47,497

CP 47,497, like many complex organic molecules, is susceptible to degradation under various conditions, which can lead to an underestimation of its concentration or the misidentification of its byproducts. Degradation can occur during sample collection, storage, and analysis.

Thermal Degradation: Exposure to high temperatures, such as those encountered in the injection port of a gas chromatograph, can cause the degradation of CP 47,497. Studies on the combustion of synthetic cannabinoids, including first-generation compounds like CP 47,497, have shown that pyrolysis can alter the nature of these compounds, resulting in a variety of combustion products. nih.govrsc.org For instance, the analysis of combustion products is critical for understanding what substances users are actually inhaling when smoking herbal blends containing these compounds. nih.govrsc.org

Metabolic Degradation: In biological samples, CP 47,497 is subject to metabolic degradation. In vitro studies using human liver microsomes have identified several metabolites of CP 47,497. The primary metabolic pathways involve hydroxylation and oxygenation, leading to the formation of mono-oxygenated, mono-hydroxylated, and di-oxygenated metabolites. The detection of these metabolites can serve as an indicator of CP 47,497 exposure.

Storage Stability: The stability of synthetic cannabinoids in biological matrices is a critical consideration for forensic and clinical toxicology. While specific long-term stability studies on CP 47,497 are not extensively detailed in the provided search results, research on other synthetic cannabinoids indicates that storage conditions, such as temperature, can significantly affect their stability. For many synthetic cannabinoids and their metabolites, storage at freezing temperatures (e.g., -20°C) is recommended to ensure their integrity over time. ojp.gov

Forced Degradation Studies

To proactively understand the stability of a compound and its potential degradation products, forced degradation studies are often conducted. These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. nih.govmedcraveonline.com While specific quantitative data from forced degradation studies on CP 47,497 were not found in the search results, the principles of these studies are broadly applicable. The goal is to induce degradation to an extent that allows for the identification of degradation products and the development of stability-indicating analytical methods. nih.gov

Matrix Effects in Analytical Studies

The sample matrix, which includes all components of a sample other than the analyte of interest, can significantly influence the analytical results, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS/MS). marshall.edu